molecular formula C12H12O3 B14213410 Methyl 3-(2-benzofuran-1-yl)propanoate CAS No. 546084-15-5

Methyl 3-(2-benzofuran-1-yl)propanoate

Cat. No.: B14213410
CAS No.: 546084-15-5
M. Wt: 204.22 g/mol
InChI Key: JSUIEANQWJGLNW-UHFFFAOYSA-N
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Description

Methyl 3-(2-benzofuran-1-yl)propanoate is an aromatic ester featuring a benzofuran moiety linked to a methyl propanoate group.

Properties

CAS No.

546084-15-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(2-benzofuran-1-yl)propanoate

InChI

InChI=1S/C12H12O3/c1-14-12(13)7-6-11-10-5-3-2-4-9(10)8-15-11/h2-5,8H,6-7H2,1H3

InChI Key

JSUIEANQWJGLNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C2C=CC=CC2=CO1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The classical approach to synthesizing methyl 3-(2-benzofuran-1-yl)propanoate involves the direct esterification of 3-(2-benzofuran-1-yl)propanoic acid with methanol, facilitated by a strong acid catalyst such as sulfuric acid. This method, while straightforward, requires prolonged reflux conditions (6–8 hours) and yields moderate quantities of the target ester (approximately 65–75%). The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester linkage. However, this method’s limitations include side reactions such as dehydration and incomplete conversion, necessitating rigorous purification steps.

Base-Mediated Alkylation

An alternative strategy involves the alkylation of benzofuran-containing precursors with methyl halides or methyl sulfonates. For instance, reacting 3-(2-benzofuran-1-yl)propanol with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 4–6 hours yields the target ester. This method circumvents the need for acidic conditions, reducing the risk of side reactions. However, the requirement for anhydrous conditions and the sensitivity of benzofuran derivatives to strong bases pose practical challenges.

Modern Synthesis Techniques

Cesium Carbonate-Mediated Rapid Synthesis

A groundbreaking advancement in the field is the use of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) for the one-pot synthesis of benzofuran esters. Adapted from methodologies developed for related 3-amino-2-aroyl benzofurans, this approach enables the formation of this compound at room temperature within 10–20 minutes. The reaction mechanism involves cesium carbonate acting as both a base and a phase-transfer catalyst, facilitating deprotonation and subsequent nucleophilic substitution.

Procedure :

  • Combine 2-hydroxybenzonitrile (1.0 equivalent) and methyl 3-bromopropanoate (1.1 equivalents) in DMF.
  • Add cesium carbonate (2.0 equivalents) and stir at room temperature.
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Quench the reaction with ice water, isolate the product via filtration, and recrystallize from dichloromethane.

This method achieves yields exceeding 90%, significantly outperforming traditional approaches.

Microwave-Assisted Approaches

Microwave irradiation has been employed to accelerate the synthesis of benzofuran derivatives. By subjecting a mixture of 2-hydroxybenzaldehyde and methyl acrylate to microwave conditions (150°C, 20 minutes) in the presence of a palladium catalyst, researchers have achieved rapid cyclization and esterification in a single step. While this method remains experimental for this compound, analogous protocols for related compounds demonstrate its potential for high-throughput synthesis.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of key synthetic routes:

Method Catalyst/Base Solvent Temperature Time Yield Reference
Acid-catalyzed esterification Sulfuric acid Methanol Reflux 6–8 hours 65–75%
Base-mediated alkylation Potassium carbonate Dimethylformamide 60°C 4–6 hours 70–80%
Cs₂CO₃-mediated synthesis Cesium carbonate Dimethylformamide Room temperature 10–20 min >90%

Key findings:

  • The cesium carbonate method offers unparalleled speed and yield, making it ideal for laboratory-scale synthesis.
  • Traditional methods remain relevant for large-scale production due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-benzofuran-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzofuran derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate

This compound, isolated from Ficus stenophylla, differs from the target molecule by the addition of 6-hydroxy and 4-methoxy substituents on the benzofuran ring . The hydroxyl group may also confer antioxidant activity, a common trait in phenolic natural products. In contrast, the unsubstituted benzofuran in Methyl 3-(2-benzofuran-1-yl)propanoate likely reduces polarity, favoring lipid solubility and membrane permeability. Such structural variations underscore the role of substituents in modulating bioactivity and pharmacokinetics.

3-(2-Methyl-1,3-benzothiazolyl)propanoic Acid

Replacing the benzofuran oxygen with a sulfur atom yields a benzothiazole derivative, as seen in this sulfonate-containing compound . The sulfonate moiety further enhances water solubility, making this compound suitable for applications requiring aqueous stability. In contrast, the ester group in this compound is hydrolytically labile, limiting its utility in aqueous environments but favoring roles as a prodrug or synthetic intermediate.

Methyl 3-(methylthio)propanoate

This simpler ester, identified as an aroma-active compound in mead, lacks the benzofuran ring but features a methylthio (-SMe) group . The sulfur atom contributes to volatility and pungent odor, making it relevant in food chemistry. By comparison, the benzofuran-containing target compound is likely less volatile due to its larger aromatic system, redirecting its applications toward non-volatile uses such as medicinal chemistry or materials science.

Data Table Summarizing Key Differences

Compound Core Structure Key Substituents Functional Groups Potential Applications
This compound Benzofuran None Ester Drug intermediates, natural products
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Benzofuran 6-OH, 4-OMe Ester, phenol, ether Antioxidants, natural products
3-(2-Methyl-1,3-benzothiazolyl)propanoic acid Benzothiazole 2-Me, sulfonate Carboxylic acid, sulfonate Water-soluble pharmaceuticals
Methyl 3-(methylthio)propanoate Aliphatic chain Methylthio (-SMe) Ester, thioether Fragrances, food additives

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of Methyl 3-(2-benzofuran-1-yl)propanoate to improve yield and purity?

  • Methodology : Vary reaction parameters (solvent polarity, temperature, catalyst loading) and employ purification techniques like column chromatography or recrystallization. Monitor progress using thin-layer chromatography (TLC) and validate purity via high-performance liquid chromatography (HPLC). For structural confirmation, use 1H^1 \text{H}/13C^{13} \text{C} NMR and FT-IR spectroscopy to identify functional groups (e.g., ester carbonyl stretch at ~1700–1750 cm1^{-1}) .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodology :

  • NMR : Assign 1H^1 \text{H} signals for the benzofuran moiety (aromatic protons at δ 6.5–8.0 ppm) and ester methyl group (singlet at δ ~3.6–3.8 ppm).
  • FT-IR : Confirm ester C=O stretch (~1720 cm1^{-1}) and benzofuran C-O-C vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For solid-state confirmation, refine single-crystal data using SHELXL and visualize with ORTEP-3 .

Q. How can I assess the enantiomeric purity of this compound?

  • Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and a polar mobile phase. Alternatively, use 1H^1 \text{H} NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to resolve enantiomeric signals. Compare optical rotation values with literature data .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms involving this compound, such as [3,3]-sigmatropic rearrangements?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and reaction pathways. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR). Validate using isotopic labeling or substituent effects .

Q. How can I resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Standardize assays : Replicate experiments under controlled conditions (pH, temperature, solvent).
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., enantiomeric purity, solvent polarity).
  • Structure-activity relationship (SAR) : Compare activity across analogs (e.g., nitro- vs. amino-substituted phthalimido derivatives) .

Q. What experimental approaches are suitable for analyzing the crystal structure and intermolecular interactions of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction : Collect data at 296 K using Mo-Kα radiation. Refine with SHELXL and visualize hydrogen-bonding networks with ORTEP-3 .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) using CrystalExplorer.
  • Thermal stability : Correlate packing motifs with thermogravimetric analysis (TGA) results .

Q. How can I design experiments to study the hydrolytic stability of this compound under physiological conditions?

  • Methodology :

  • Accelerated stability testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC and identify products using LC-MS.
  • Kinetic modeling : Derive rate constants for ester hydrolysis under varying conditions.
  • Molecular dynamics (MD) simulations : Predict hydrolysis pathways in aqueous environments .

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